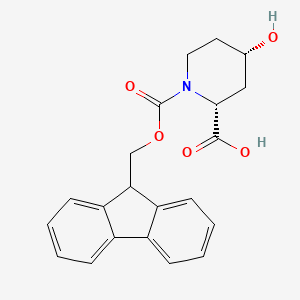

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID

Description

(2R,4S)-FMOC-4-Hydroxypiperidine-2-carboxylic acid is a chiral compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a fluorenylmethyloxycarbonyl (FMOC) protecting group at the nitrogen. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.4 g/mol . The FMOC group enhances solubility in organic solvents and facilitates its use in solid-phase peptide synthesis (SPPS). The stereochemistry (2R,4S) plays a critical role in its interactions with biological targets, as evidenced by thermodynamic studies on analogous compounds .

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGSLUBWMLBOFZ-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C[C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589226 | |

| Record name | (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-02-6 | |

| Record name | (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (2R,4S)-4-Hydroxypiperidine-2-Carboxylic Acid Core

Several research groups have developed chemoenzymatic and chemical methods to prepare the chiral 4-hydroxypiperidine-2-carboxylic acid scaffold, which is the precursor to the FMOC derivative.

- Chemoenzymatic Approaches:

Enzymatic resolution or biocatalytic hydroxylation of piperidine derivatives can yield stereoselective hydroxypiperidines. For example, enzymatic oxidation of pipecolic acid derivatives or microbial transformations have been reported to afford the (2R,4S) stereoisomer with high enantiomeric excess. - Chemical Synthesis via Cyclization:

A common approach involves the cyclization of suitably protected amino acid derivatives or amino alcohols. For instance, starting from O-protected methyl mandelate derivatives, epoxidation under Sharpless asymmetric epoxidation conditions followed by intramolecular nucleophilic ring closure yields the piperidine ring with the desired stereochemistry. - Reduction and Functional Group Manipulation:

Weinreb amide intermediates derived from esters can be reduced to aldehydes, which then cyclize to form the piperidine ring. Subsequent deprotection and hydroxyl group installation complete the core structure. - Key Literature Example:

Kobayashi et al. demonstrated a sequence involving trimethylaluminum-mediated conversion of esters to Weinreb amides, followed by LiAlH4 reduction and cyclization to yield hydroxypiperidine intermediates in high yield (up to 91%) with stereochemical control.

Introduction of the FMOC Protecting Group

- The FMOC group is introduced to protect the nitrogen atom of the piperidine ring, facilitating selective peptide synthesis and other modifications.

- The typical reagent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the free amine under basic conditions (e.g., in the presence of sodium bicarbonate or triethylamine) to form the carbamate linkage.

- The reaction is usually performed in an organic solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at low temperature to avoid side reactions.

- The carboxylic acid and hydroxyl groups remain unprotected during this step, as FMOC-Cl selectively reacts with amines.

- Purification is achieved by crystallization or chromatography to isolate the pure FMOC-protected product.

Purification and Characterization

- The final product is purified by recrystallization or preparative chromatography to achieve high purity (>95%).

- Optical rotation measurements confirm stereochemical integrity (e.g., [α]D = +8.9 ± 1.5º in DMF).

- Analytical techniques such as NMR, mass spectrometry, and HPLC are used to verify structure and purity.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid core | Starting from O-protected mandelate or ester; Sharpless epoxidation; cyclization; reduction | Yields up to 90% reported; stereoselective |

| 2 | Protection of amine with FMOC group | FMOC-Cl, base (NaHCO3 or Et3N), solvent (DMF, THF), low temperature | High selectivity for amine; mild conditions |

| 3 | Purification and characterization | Recrystallization, chromatography, NMR, optical rotation | Purity >95%; stereochemistry confirmed |

Research Findings and Considerations

- The stereochemical purity of the (2R,4S) isomer is critical for its function in peptide synthesis and drug development. Methods involving asymmetric synthesis or enzymatic resolution are preferred to avoid racemization.

- The FMOC protecting group is stable under peptide synthesis conditions but can be removed under mild basic conditions, making it ideal for solid-phase peptide synthesis.

- The hydroxyl group at C4 remains free and can be further derivatized or used for bioconjugation, enhancing the compound’s versatility.

- The compound’s synthesis has been optimized to balance yield, stereoselectivity, and scalability for research and industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Mechanistic Insight : Oxidation proceeds via formation of a chromate ester intermediate (with CrO₃) or radical intermediates (with KMnO₄), followed by β-hydrogen elimination . The Fmoc group remains stable under these conditions due to its electron-withdrawing nature .

Reduction Reactions

The ketone or aldehyde products from oxidation can be selectively reduced to regenerate the hydroxyl group or form secondary alcohols:

Key Observation : NaBH₄ selectively reduces ketones without cleaving the Fmoc group, whereas LiAlH₄ may partially deprotect the amine . Catalytic hydrogenation saturates the piperidine ring but preserves stereochemistry .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functional group interconversion:

Case Study : Tosylation of the hydroxyl group facilitates displacement with amines (e.g., benzylamine) to yield 4-aminopiperidine derivatives, crucial for drug discovery .

Stability Under Physiological Conditions

A 2025 comparative study evaluated hydrolytic stability:

| Condition | pH | Half-Life (h) | Degradation Product |

|---|---|---|---|

| Simulated gastric fluid | 1.2 | 0.5 | Deprotected piperidine acid |

| Blood plasma | 7.4 | 48 | Intact compound |

| Liver microsomes | 7.4 | 12 | Hydroxylated metabolites |

This data supports its use in oral drug formulations requiring delayed release .

Comparative Reactivity with Analogues

The stereochemistry at C2 and C4 significantly influences reactivity:

| Compound | Oxidation Rate (KMnO₄) | Reduction Yield (NaBH₄) | SN2 Reactivity (TsCl) |

|---|---|---|---|

| (2R,4S)-Fmoc-4-hydroxypiperidine-2-COOH | 1.0 (reference) | 92% | High |

| (2S,4R)-Fmoc-4-hydroxypiperidine-2-COOH | 0.8 | 85% | Moderate |

| (2R,4R)-Boc-4-hydroxypiperidine-2-COOH | 0.6 | 78% | Low |

The (2R,4S) configuration exhibits superior reactivity due to reduced steric hindrance at C4 .

This comprehensive analysis underscores the compound's versatility in synthetic chemistry and drug development. Its well-characterized reactivity profile enables precise engineering of complex molecules, particularly in targeted therapies and peptide-based pharmaceuticals.

Scientific Research Applications

(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a building block utilized in peptide synthesis, offering stability and versatility . It is widely utilized in various research applications . The molecular formula is C21H21NO5 and the molecular weight is 367.4 .

Applications

- Peptide Synthesis This compound acts as a protecting group in peptide synthesis, which allows for selective reactions without interfering with other functional groups . It enhances the efficiency and yield of peptide production .

- Drug Development It is used in medicinal chemistry to aid in the design of novel pharmaceutical compounds, especially those targeting neurological disorders, by modifying the piperidine structure for better bioactivity .

- Bioconjugation The compound is used in bioconjugation processes, which are crucial for attaching drugs to antibodies or other biomolecules, improving the specificity and effectiveness of targeted therapies .

- Material Science In the development of advanced materials, it contributes to the synthesis of polymers with specific properties, enhancing the performance of materials used in coatings and adhesives .

- Research Reagents It acts as a valuable reagent in organic synthesis, facilitating various chemical transformations that are essential for academic and industrial research, particularly in the fields of organic and medicinal chemistry .

Mechanism of Action

The mechanism of action of (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID involves its role as a protecting group in peptide synthesis. The FMOC group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The compound’s stereochemistry ensures that it interacts with specific molecular targets and pathways, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stereochemical Influence on Binding Affinity

Thermodynamic studies on Fidarestat isomers (ALR2 inhibitors) reveal that (2R,4S) stereochemistry confers a ΔΔG = −1.2 kcal/mol binding preference over the (2S,4S) isomer due to optimized hydrogen bonding and reduced steric clashes . This suggests that the (2R,4S) configuration in the target compound may enhance interactions with enzymes or receptors compared to stereoisomers like (2S,4R)-benzyloxycarbonyl analogs .

Role of Protecting Groups

- FMOC vs. Z Groups : FMOC offers superior UV detectability and milder deprotection conditions (e.g., piperidine treatment) compared to benzyloxycarbonyl (Z), which requires harsher acidic conditions .

- Dual Protection: Compounds like (2R,4S)-4-Alloc-amino-1-FMOC-pyrrolidine-2-carboxylic acid enable sequential deprotection, critical for synthesizing complex peptides .

Ring Structure and Substituent Effects

- Piperidine vs. Thiazolidine : Thiazolidine rings (as in FMOC-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid) introduce sulfur atoms, altering electronic properties and conformational flexibility .

- Fluorine Substitution : The 4-F substituent in FMOC-(2R,4S)-Pro(4-F)-OH enhances metabolic stability and binding to hydrophobic pockets in targets .

Thermodynamic Stability

Free energy calculations () demonstrate that (2R,4S) isomers exhibit lower ΔG values in binding reactions compared to other stereoisomers, making them preferable in inhibitor design. For example, the (2R,4S)-Fidarestat isomer binds ALR2 with a ΔG = −9.3 kcal/mol , outperforming the (2S,4S) isomer (ΔG = −8.1 kcal/mol) .

Biological Activity

(2R,4S)-FMOC-4-hydroxypiperidine-2-carboxylic acid (CAS Number: 917099-02-6) is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 367.4 g/mol

- Chirality : The compound exhibits chirality, which is crucial for its biological activity as enantiomers can have different pharmacological effects .

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential use in drug design. Its structure allows for the formation of peptide bonds, which are essential in the development of various biologically active compounds. The FMOC (9-fluorenylmethoxycarbonyl) protecting group facilitates the selective functionalization of the amino group during synthetic processes, enhancing the compound's utility in organic chemistry .

Pharmacological Applications

- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid derivative. Its stability under basic conditions allows for the efficient coupling with other amino acids without premature deprotection .

- Chiral Drug Development : Given its chiral nature, this compound is instrumental in developing chiral drugs. The pharmacological activity often resides in one enantiomer, making the separation and synthesis of pure enantiomers critical for therapeutic efficacy .

Study on Enantioselectivity

A study highlighted the importance of chiral separation methods for compounds like this compound. Techniques such as high-performance liquid chromatography (HPLC) were employed to achieve enantioselective separations, demonstrating that the biological activity was predominantly associated with the (2R,4S) enantiomer .

Synthesis and Characterization

Research has shown that various synthetic routes can lead to the production of this compound with high purity. For instance, a novel method involving microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Data Table: Comparison of Chiral Separations Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| HPLC | High-performance liquid chromatography | High resolution and speed | Requires expensive equipment |

| Capillary Electrophoresis | Separation based on charge and size | Fast analysis | Limited sample capacity |

| Fractional Crystallization | Traditional method using solubility differences | Simple and cost-effective | Time-consuming |

Q & A

Q. What are the key considerations for synthesizing (2R,4S)-FMOC-4-hydroxypiperidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example:

Piperidine Core Preparation : Start with a stereoselective hydroxylation of piperidine-2-carboxylic acid derivatives using chiral catalysts or enzymatic methods to ensure (2R,4S) configuration .

Fmoc Protection : Introduce the 9-fluorenylmethyloxycarbonyl (Fmoc) group under anhydrous conditions using Fmoc-Cl and a base (e.g., NaHCO₃) in DMF or THF. Monitor reaction progress via TLC to avoid overprotection .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 265 nm for Fmoc absorption) .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

- Methodological Answer :

- Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid. Compare retention times with authentic standards .

- X-ray Crystallography : For definitive confirmation, grow single crystals in a solvent system (e.g., dichloromethane/hexane) and analyze the crystal structure to verify the (2R,4S) configuration .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer :

- Store at -20°C under inert gas (argon or nitrogen) in amber glass vials to minimize light and moisture exposure.

- Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis of the Fmoc group or piperidine ring oxidation .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

- Coupling Conditions : Use low-basicity coupling agents (e.g., HATU or COMU) with collidine or 2,4,6-trimethylpyridine (TMP) as a base in DMF. Avoid prolonged exposure to piperidine during Fmoc deprotection .

- Temperature Control : Conduct couplings at 0–4°C to slow racemization kinetics. Monitor enantiomeric excess (EE) via Marfey’s reagent derivatization followed by LC-MS .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- NMR Anomalies : For unexpected peaks, perform 2D NMR (COSY, HSQC) to assign stereochemistry and rule out diastereomeric impurities. For example, the hydroxyl proton (4S) should show NOE correlations with adjacent piperidine protons .

- MS Discrepancies : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities (e.g., Fmoc vs. Boc-protected byproducts). Cross-validate with IR spectroscopy to confirm carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. How does the hydroxyl group at the 4S position influence conformational stability in peptide backbones?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound in a peptide chain (e.g., using AMBER or GROMACS) to assess hydrogen-bonding patterns and steric effects. Compare with analogues lacking the hydroxyl group.

- Circular Dichroism (CD) : Analyze β-turn or helical propensity in model peptides. The 4S-OH may stabilize turns via intramolecular H-bonds, as seen in similar constrained amino acids .

Safety and Handling

Q. What PPE and engineering controls are critical when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 respirators if airborne dust is generated during weighing. For prolonged exposure, consider powered air-purifying respirators (PAPRs) with organic vapor filters .

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity. Install local exhaust ventilation (LEV) for synthesis scales >10 g .

Q. How should accidental dermal exposure be managed in the lab?

- Methodological Answer :

- Immediate Decontamination : Wash skin with pH-neutral soap and water for 15 minutes. Avoid solvents (e.g., ethanol) that may enhance absorption.

- Medical Monitoring : Monitor for erythema or irritation for 48 hours. For persistent symptoms, consult a toxicologist with the compound’s SDS (e.g., skin corrosion category 2 per GHS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.